2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide
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Description
The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a triazolopyridazine ring, a thioether linkage, and an ethylphenylacetamide moiety .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized by condensing 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various aromatic carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms . The ethoxyphenyl and ethylphenyl groups are likely to contribute to the overall hydrophobicity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazolopyridazine ring and the thioether linkage. The nitrogen atoms in the ring and the sulfur atom in the thioether group could potentially act as nucleophiles in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxyphenyl and ethylphenyl groups would likely make the compound relatively hydrophobic. The nitrogen and sulfur atoms could potentially form hydrogen bonds, influencing its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. These compounds include various derivatives that highlight the broad applicability of related chemical structures in developing potential insecticidal agents (Fadda et al., 2017).
Potential Antiasthma Agents : Triazolo[1,5-c]pyrimidines have been identified as mediator release inhibitors in the human basophil histamine release assay, showcasing their potential as antiasthma agents. This finding emphasizes the therapeutic potential of triazolo and pyridazine derivatives in respiratory conditions (Medwid et al., 1990).
Anticancer Applications : Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown remarkable anticancer effects, with certain derivatives demonstrating potent antiproliferative activities against human cancer cell lines. These compounds, by inhibiting PI3Ks and mTOR, present a promising avenue for anticancer therapy with reduced toxicity (Wang et al., 2015).
Chemical Properties and Structural Analysis
Structural and DFT Studies : Pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives, have been synthesized and analyzed for their pharmaceutical significance. Detailed structural analysis through XRD technique, DFT calculations, and Hirshfeld surface studies provide insights into their chemical properties and potential medicinal applications (Sallam et al., 2021).
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-16-5-9-18(10-6-16)24-21(29)15-31-22-14-13-20-25-26-23(28(20)27-22)17-7-11-19(12-8-17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOOZCRTAHDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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